REACTION_CXSMILES
|
[CH3:1]O.Cl.C1(C)C([S:10]([OH:12])=[O:11])=CC=CC=1.[Na].O.[C:16]1([CH3:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[CH3:1][O:12][S:10]([C:19]1[CH:20]=[CH:21][C:16]([CH3:22])=[CH:17][CH:18]=1)=[O:11] |f:2.3,^1:13|
|
Name
|
|
Quantity
|
2845 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
165.58 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
Sodium toluene sulfinic acid
|
Quantity
|
569 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)O)C.[Na]
|
Name
|
|
Quantity
|
2850 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2850 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 to 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
ADDITION
|
Details
|
addition rate
|
Type
|
CUSTOM
|
Details
|
to separate The layers
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was back extracted twice
|
Type
|
EXTRACTION
|
Details
|
for each back extraction
|
Type
|
WASH
|
Details
|
washed two times with 1425 mls (2.5 volumes) of 1 molar sodium bicarbonate solution for each wash
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CONCENTRATION
|
Details
|
the toluene layerers was concentrated under vacuum to approximately 3 volumes
|
Type
|
CONCENTRATION
|
Details
|
The volumes were concentrated to a small alloquote to an oil on rotovap
|
Reaction Time |
2.5 (± 1.5) h |
Name
|
|
Type
|
|
Smiles
|
COS(=O)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |